molecular formula C12H7F3O3 B6395725 3-(Furan-2-yl)-5-trifluoromethylbenzoic acid, 95% CAS No. 1261952-66-2

3-(Furan-2-yl)-5-trifluoromethylbenzoic acid, 95%

Cat. No. B6395725
CAS RN: 1261952-66-2
M. Wt: 256.18 g/mol
InChI Key: UNMVZYCCYFXULY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Furan-2-yl)-5-trifluoromethylbenzoic acid, 95% (3-F-5-TMB) is an organic compound with a wide range of applications in the field of scientific research and laboratory experiments. It is a trifluoromethylbenzoic acid derivative and is often used as a starting material for the synthesis of various compounds. The compound is also used as a reagent in organic synthesis and as a catalyst or reactant in various biochemical processes. It has a molar mass of 206.2 g/mol and a melting point of 99-101 °C.

Mechanism of Action

3-(Furan-2-yl)-5-trifluoromethylbenzoic acid, 95% is a trifluoromethylbenzoic acid derivative and acts as a catalyst or reactant in various biochemical processes. It is a highly reactive compound and can be used to catalyze various organic reactions. It can also act as a reactant in the formation of various heterocyclic compounds. In addition, it can act as an acid catalyst in the preparation of highly active catalysts for the Suzuki–Miyaura cross-coupling reaction.
Biochemical and Physiological Effects
3-(Furan-2-yl)-5-trifluoromethylbenzoic acid, 95% has no known biochemical or physiological effects. It is a highly reactive compound and is not suitable for use in drug applications. It is used solely for scientific research and laboratory experiments.

Advantages and Limitations for Lab Experiments

The main advantage of 3-(Furan-2-yl)-5-trifluoromethylbenzoic acid, 95% is its ability to catalyze various organic reactions. It is also highly reactive and can be used as a starting material for the synthesis of various compounds. However, it is important to note that it is not suitable for use in drug applications and should be used solely for scientific research and laboratory experiments.

Future Directions

There are several potential future directions for 3-(Furan-2-yl)-5-trifluoromethylbenzoic acid, 95%. It could be used in the synthesis of various heterocyclic compounds and as a starting material for the synthesis of various other compounds. It could also be used in the preparation of highly active catalysts for the Suzuki–Miyaura cross-coupling reaction. In addition, it could be used in the synthesis of various other organic compounds. Finally, it could be used as a catalyst or reactant in various biochemical processes.

Synthesis Methods

3-(Furan-2-yl)-5-trifluoromethylbenzoic acid, 95% can be synthesized in several ways. One method involves the reaction of furan-2-carboxylic acid and pentafluorobenzene in the presence of anhydrous iron (III) chloride and a catalytic amount of sulfuric acid. The reaction is carried out at room temperature and the resulting compound is purified by recrystallization. Another method involves the reaction of furan-2-carboxylic acid and pentafluorobenzene in the presence of anhydrous aluminum chloride and a catalytic amount of sulfuric acid. This reaction is also carried out at room temperature and the resulting compound is purified by recrystallization.

Scientific Research Applications

3-(Furan-2-yl)-5-trifluoromethylbenzoic acid, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis and as a catalyst or reactant in various biochemical processes. It is also used as a starting material for the synthesis of various compounds. In addition, it has been used in the preparation of highly active catalysts for the Suzuki–Miyaura cross-coupling reaction. It has also been used in the synthesis of various heterocyclic compounds and as a starting material for the synthesis of various other compounds.

properties

IUPAC Name

3-(furan-2-yl)-5-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O3/c13-12(14,15)9-5-7(10-2-1-3-18-10)4-8(6-9)11(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMVZYCCYFXULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688529
Record name 3-(Furan-2-yl)-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261952-66-2
Record name 3-(Furan-2-yl)-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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